N-[4-(2-chloroacetyl)phenyl]methanesulfonamide
Overview
Description
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C9H10ClNO3S . It has a molecular weight of 247.7 g/mol . This compound is used as a building block in the synthesis of various compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClNO3S/c1-15(13,14)11-8-4-2-7(3-5-8)9(12)6-10/h2-5,11H,6H2,1H3 . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 197-199°C . The compound has a computed XLogP3 value of 1.5 .Scientific Research Applications
Microbial Reduction for Synthesis of Chiral Intermediates : N-[4-(2-chloroacetyl)phenyl]methanesulfonamide has been used in the stereoselective microbial reduction to prepare chiral intermediates. These intermediates are useful in the synthesis of beta-receptor antagonists like d-sotalol (Patel, Banerjee, Mcnamee, & Szarka, 1993).
Structural Studies of Derivatives : The compound's derivatives have been structurally studied using X-ray powder diffraction. This research is crucial for understanding the molecular interactions and assembly in these compounds (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
Synthesis and Characterization : Synthesis of related compounds and their characterization through various spectroscopic methods is another area of application. These studies help in understanding the chemical properties of these compounds (Durgadas, Mukkanti, & Pal, 2012).
Synthetic Approaches for Derivatives : There's research on new synthetic approaches to phenylmethanesulfonamide derivatives, demonstrating the high reactivity and potential applications of these compounds in various chemical reactions (Aizina, Levkovskaya, & Rozentsveig, 2012).
Investigation as COX-2 Inhibitors : Methanesulfonamide derivatives have been investigated for their inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, indicating potential therapeutic applications (Singh et al., 2004).
Study of Antiarrhythmic Activity : Derivatives of this compound have been studied for their Class III antiarrhythmic activity, which is significant for developing new cardiovascular drugs (Hester et al., 1991).
Vicarious Nucleophilic Substitutions : The compound and its derivatives have been used in vicarious nucleophilic substitution reactions, a key area in organic synthesis (Lemek, Groszek, & Cmoch, 2008).
Development of Chemoselective N-Acylation Reagents : Research has been conducted to develop chemoselective N-acylation reagents using N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides. This is significant in the field of organic synthesis (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Adsorption and Corrosion Inhibition Properties : The compound's derivatives have been studied for their adsorption characteristics and inhibition of corrosion, particularly in steel. This research is important in materials science and engineering (Olasunkanmi, Olasunkanmi, Obot, & Ebenso, 2016).
NMR Chemical Shifts and Vibrational Transitions Study : Detailed studies on the molecular conformation, NMR chemical shifts, and vibrational transitions of this compound derivatives have been conducted, contributing to a better understanding of their molecular properties (Karabacak, Cinar, & Kurt, 2010).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-15(13,14)11-8-4-2-7(3-5-8)9(12)6-10/h2-5,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQKKEYKSSAVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0070102 | |
Record name | Methanesulfonamide, N-[4-(chloroacetyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0070102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64488-52-4 | |
Record name | N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64488-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonamide, N-(4-(2-chloroacetyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064488524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonamide, N-[4-(chloroacetyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0070102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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